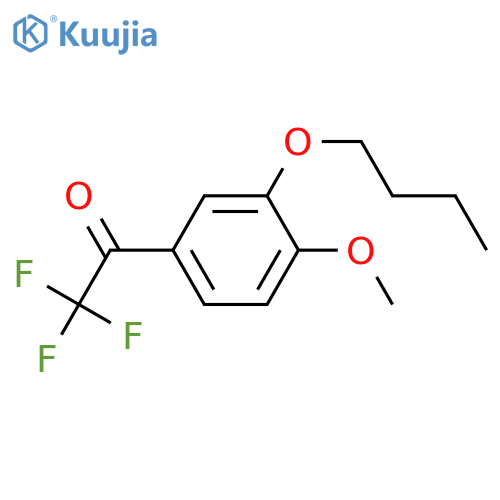Cas no 1443312-41-1 (1-(3-butoxy-4-methoxyphenyl)-2,2,2-trifluoroethanone)

1-(3-butoxy-4-methoxyphenyl)-2,2,2-trifluoroethanone 化学的及び物理的性質
名前と識別子
-
- 1-(3-butoxy-4-methoxyphenyl)-2,2,2-trifluoroethanone
-
- MDL: MFCD18426974
- インチ: 1S/C13H15F3O3/c1-3-4-7-19-11-8-9(5-6-10(11)18-2)12(17)13(14,15)16/h5-6,8H,3-4,7H2,1-2H3
- InChIKey: GGSBYPFZXAYIIU-UHFFFAOYSA-N
- SMILES: C(=O)(C1=CC=C(OC)C(OCCCC)=C1)C(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 19
- 回転可能化学結合数: 7
1-(3-butoxy-4-methoxyphenyl)-2,2,2-trifluoroethanone Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB435114-5g |
3'-n-Butoxy-4'-methoxy-2,2,2-trifluoroacetophenone; . |
1443312-41-1 | 5g |
€1373.40 | 2023-09-04 | ||
| abcr | AB435114-1 g |
3'-n-Butoxy-4'-methoxy-2,2,2-trifluoroacetophenone; . |
1443312-41-1 | 1g |
€594.40 | 2023-07-18 | ||
| abcr | AB435114-1g |
3'-n-Butoxy-4'-methoxy-2,2,2-trifluoroacetophenone; . |
1443312-41-1 | 1g |
€1621.70 | 2025-02-15 | ||
| Ambeed | A178171-1g |
1-(3-Butoxy-4-methoxyphenyl)-2,2,2-trifluoroethanone |
1443312-41-1 | 97% | 1g |
$441.0 | 2024-04-23 | |
| Crysdot LLC | CD12142839-5g |
1-(3-Butoxy-4-methoxyphenyl)-2,2,2-trifluoroethanone |
1443312-41-1 | 97% | 5g |
$1177 | 2024-07-23 | |
| abcr | AB435114-5 g |
3'-n-Butoxy-4'-methoxy-2,2,2-trifluoroacetophenone; . |
1443312-41-1 | 5g |
€1,373.40 | 2023-07-18 | ||
| Crysdot LLC | CD12142839-1g |
1-(3-Butoxy-4-methoxyphenyl)-2,2,2-trifluoroethanone |
1443312-41-1 | 97% | 1g |
$437 | 2024-07-23 |
1-(3-butoxy-4-methoxyphenyl)-2,2,2-trifluoroethanone 関連文献
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
8. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
1-(3-butoxy-4-methoxyphenyl)-2,2,2-trifluoroethanoneに関する追加情報
Introduction to 1-(3-butoxy-4-methoxyphenyl)-2,2,2-trifluoroethanone (CAS No: 1443312-41-1)
The compound 1-(3-butoxy-4-methoxyphenyl)-2,2,2-trifluoroethanone, with the CAS number 1443312-41-1, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceuticals, agricultural chemistry, and material science. This compound is characterized by its unique structure, which combines a trifluoroacetyl group with a substituted phenyl ring containing both methoxy and butoxy substituents. The combination of these functional groups imparts distinctive chemical and physical properties that make it a valuable compound for various applications.
Recent studies have highlighted the potential of this compound in the development of selective herbicides and insecticides. Researchers have found that the trifluoroacetyl group enhances the compound's ability to inhibit specific enzymes in target organisms, making it highly effective in controlling pests while minimizing environmental impact. Furthermore, the presence of methoxy and butoxy groups on the phenyl ring contributes to improved solubility and bioavailability, which are critical factors in agricultural applications.
In the pharmaceutical industry, 1-(3-butoxy-4-methoxyphenyl)-2,2,2-trifluoroethanone has shown promise as a precursor for synthesizing bioactive molecules with potential therapeutic applications. For instance, its ability to act as a substrate for various enzymatic reactions makes it an attractive candidate for drug discovery programs targeting metabolic disorders and infectious diseases. Recent advancements in synthetic chemistry have enabled more efficient routes for producing this compound at scale, further enhancing its viability as a research tool and industrial product.
The synthesis of this compound typically involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. One common approach involves the coupling of a trifluoroacetyl group with a substituted phenol derivative under catalytic conditions. Researchers have recently explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality. Such innovations are critical for meeting the growing demand for this compound in both academic and industrial settings.
From a structural perspective, the molecule's stability is largely attributed to the electron-withdrawing effects of the trifluoroacetyl group and the electron-donating effects of the methoxy and butoxy substituents on the phenyl ring. These opposing effects create a dynamic balance that influences both the compound's reactivity and its interactions with biological systems. Understanding these properties is essential for optimizing its use in various applications.
In terms of environmental impact, studies have demonstrated that this compound exhibits low persistence in soil and water systems due to its susceptibility to microbial degradation. This characteristic aligns with global efforts to develop eco-friendly agrochemicals that minimize long-term environmental residues. However, further research is needed to fully characterize its environmental fate under different conditions.
Looking ahead, the versatility of CAS No: 1443312-41-1 suggests that it will continue to play a pivotal role in advancing chemical innovation across multiple disciplines. Its unique combination of functional groups provides a foundation for exploring novel applications in areas such as nanotechnology and advanced materials science.
In conclusion, this compound represents a prime example of how tailored molecular design can lead to innovative solutions in contemporary chemistry. As research into its properties and applications progresses, it is poised to make significant contributions to both scientific discovery and industrial advancement.
1443312-41-1 (1-(3-butoxy-4-methoxyphenyl)-2,2,2-trifluoroethanone) Related Products
- 2172325-20-9(4-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidooxane-4-carboxylic acid)
- 90888-61-2((2-methyl-1H-indol-3-yl)methanamine)
- 842140-39-0(2-Bromo-3-(4-ethylthio)phenyl-1-propene)
- 2171839-41-9(5-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-8-amine)
- 1005307-70-9(2-{2-[(azepan-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(2-ethoxyphenyl)acetamide)
- 220243-81-2(tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-hydroxyhexanoate)
- 65958-37-4(4-Methyl-5-nitrobenzene-1,2-diamine)
- 100516-73-2(3-Methylbutane-1,3-diamine dihydrochloride)
- 1806839-11-1(3-Bromo-4-chloro-2-fluorobenzoyl chloride)
- 2136134-58-0(tert-butyl N-[(2S)-4-cyclopentyl-3-oxobutan-2-yl]carbamate)
